2-(2-(1H-Imidazol-1-YL)-6-methylpyrimidin-4-YL)propan-2-amine
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Overview
Description
2-(2-(1H-Imidazol-1-YL)-6-methylpyrimidin-4-YL)propan-2-amine is a heterocyclic organic compound that features both imidazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1H-Imidazol-1-YL)-6-methylpyrimidin-4-YL)propan-2-amine typically involves the reaction of 1H-imidazole with a suitable pyrimidine derivative under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-(2-(1H-Imidazol-1-YL)-6-methylpyrimidin-4-YL)propan-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols .
Scientific Research Applications
2-(2-(1H-Imidazol-1-YL)-6-methylpyrimidin-4-YL)propan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-(1H-Imidazol-1-YL)-6-methylpyrimidin-4-YL)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(1H-Imidazol-1-yl)propan-2-amine: Shares the imidazole ring but lacks the pyrimidine component.
4-(4-(1H-imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines: Contains both imidazole and pyrimidine rings but with different substituents.
Uniqueness
2-(2-(1H-Imidazol-1-YL)-6-methylpyrimidin-4-YL)propan-2-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
888314-20-3 |
---|---|
Molecular Formula |
C11H15N5 |
Molecular Weight |
217.27 g/mol |
IUPAC Name |
2-(2-imidazol-1-yl-6-methylpyrimidin-4-yl)propan-2-amine |
InChI |
InChI=1S/C11H15N5/c1-8-6-9(11(2,3)12)15-10(14-8)16-5-4-13-7-16/h4-7H,12H2,1-3H3 |
InChI Key |
JHIYREJSQDWUOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=CN=C2)C(C)(C)N |
Origin of Product |
United States |
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